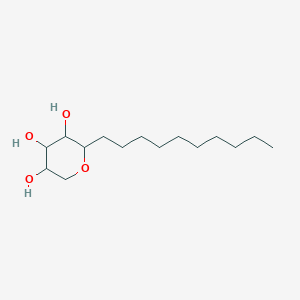![molecular formula C10H17B B14408077 Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- CAS No. 83730-00-1](/img/structure/B14408077.png)
Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[31It is a white sticky solid that is extremely moisture-sensitive and is used in various organic synthesis applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopinocampheylborane is typically synthesized through the reaction of borane with pinene derivatives. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the product. The reaction conditions often involve low temperatures and the use of solvents like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants .
Industrial Production Methods
Industrial production of diisopinocampheylborane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is usually stored under an inert atmosphere in a refrigerator to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopinocampheylborane undergoes various types of chemical reactions, including:
Hydroboration: It reacts with alkenes to form organoboranes.
Oxidation: The organoboranes formed can be oxidized to alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Hydroboration: Typically carried out at room temperature using alkenes and diisopinocampheylborane in an inert solvent like THF.
Oxidation: Commonly performed using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Substitution: Various reagents can be used depending on the desired product, such as halides for halogenation reactions.
Major Products
Hydroboration: Organoboranes
Oxidation: Alcohols
Substitution: Halogenated compounds and other substituted boranes.
Wissenschaftliche Forschungsanwendungen
Diisopinocampheylborane has numerous applications in scientific research, including:
Organic Synthesis: Used in the synthesis of complex organic molecules, such as nicotine analogs and other bioactive compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to introduce boron atoms into organic molecules.
Material Science: Utilized in the preparation of boron-containing polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of diisopinocampheylborane involves the addition of the boron atom to unsaturated carbon-carbon bonds, such as alkenes and alkynesThe boron atom in these organoboranes can then undergo further reactions, such as oxidation or substitution, to form various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Borane-tetrahydrofuran complex
- Pentaborane
- Diborane
- Methoxydiethylborane
- Diisopinocampheyl chloroborane
Uniqueness
Diisopinocampheylborane is unique due to its high diastereo- and enantioselectivity in hydroboration reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and other applications requiring specific stereochemistry .
Eigenschaften
CAS-Nummer |
83730-00-1 |
|---|---|
Molekularformel |
C10H17B |
Molekulargewicht |
148.06 g/mol |
InChI |
InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 |
InChI-Schlüssel |
JOJBKYUGLWAPQL-KZVJFYERSA-N |
Isomerische SMILES |
[B][C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C |
Kanonische SMILES |
[B]C1CC2CC(C1C)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


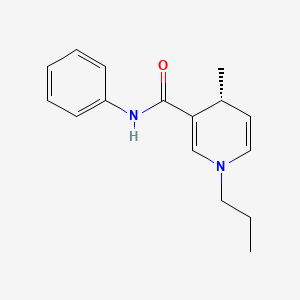
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
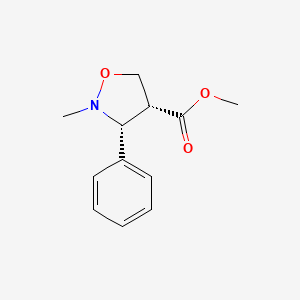


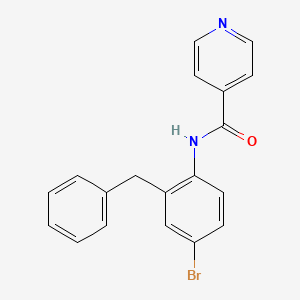

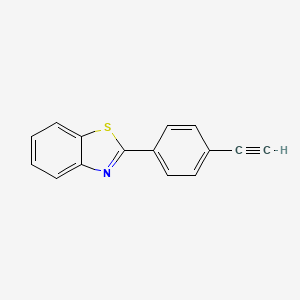
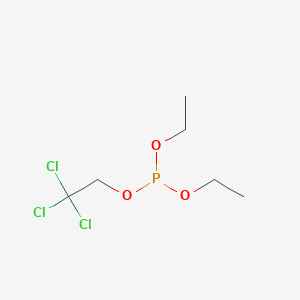
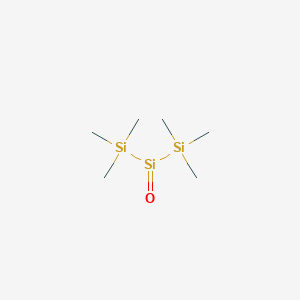

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
